methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.1.1]hexane core with an aminomethyl group and a carboxylate ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often require specific equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach used in laboratory settings can be adapted for larger-scale production, provided the necessary equipment and conditions are met .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidants, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve specific catalysts and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the bicyclic core .
Scientific Research Applications
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action for methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound can engage in various pathways, depending on the functional groups present and the specific biological or chemical context . Its unique structure allows for specific binding interactions, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core and exhibit similar reactivity patterns.
2-Azabicyclo[2.1.1]hexanes: These are conformationally constrained analogs used in the synthesis of β-amino acids.
Bicyclo[3.1.0]hexanes: These compounds have a different bicyclic structure but share some reactivity characteristics.
Uniqueness
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride stands out due to its specific functional groups and the potential for diverse chemical transformations. Its unique structure allows for applications in various fields, making it a versatile and valuable compound in scientific research .
Properties
CAS No. |
2613384-47-5 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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